
4-Hydroxypyrrolidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxypyrrolidine-2,4-dicarboxylic acid is a unique organic compound characterized by the presence of a hydroxyl group and two carboxylic acid groups attached to a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its distinctive chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyrrolidine-2,4-dicarboxylic acid typically involves the hydroxylation of pyrrolidine-2,4-dicarboxylic acid. One common method includes the use of silica-mediated monohydrolysis of dicarboxylic esters . This process involves silanolysis at elevated temperatures on the silica gel surface, followed by cleavage under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Hydroxypyrrolidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-Hydroxypyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 4-hydroxypyrrolidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other biological processes .
相似化合物的比较
4-Hydroxypyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains two pyridine rings and two carboxylic acid groups.
Pyrrolidine-2,4-dicarboxylic acid: Lacks the hydroxyl group present in 4-hydroxypyrrolidine-2,4-dicarboxylic acid.
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylic acid groups on a pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
64927-39-5 |
|---|---|
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC 名称 |
4-hydroxypyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO5/c8-4(9)3-1-6(12,2-7-3)5(10)11/h3,7,12H,1-2H2,(H,8,9)(H,10,11) |
InChI 键 |
GFWDQMVDXJKHMG-UHFFFAOYSA-N |
规范 SMILES |
C1C(NCC1(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
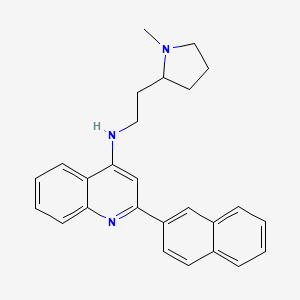
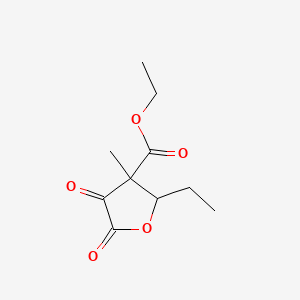
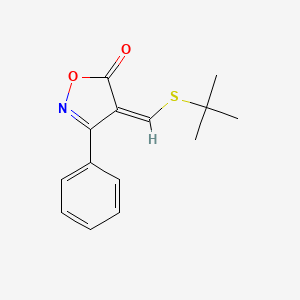


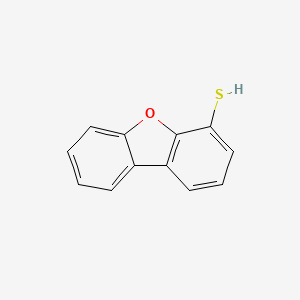
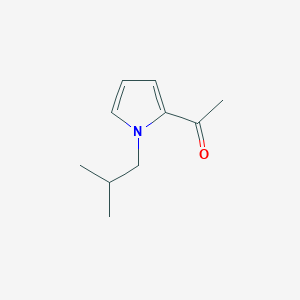



![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
